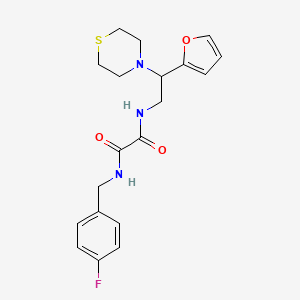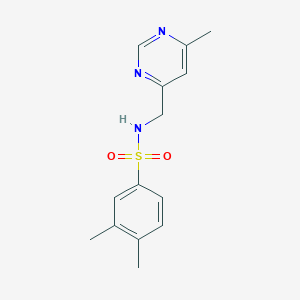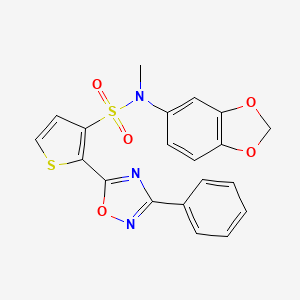
N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including the arrangement of atoms and the lengths and angles of chemical bonds. Techniques used may include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include information about the reagents and conditions required for the reaction, the mechanism of the reaction, and the products formed .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. It also includes chemical properties such as acidity or basicity, reactivity with other substances, and stability .Mechanism of Action
FTO inhibitor works by binding to the active site of FTO and inhibiting its demethylase activity. FTO is known to demethylate N6-methyladenosine (m6A) in RNA, which plays a critical role in regulating gene expression and RNA metabolism. By inhibiting FTO, FTO inhibitor can increase the levels of m6A in RNA, leading to changes in gene expression and metabolism.
Biochemical and Physiological Effects:
FTO inhibitor has been shown to have several biochemical and physiological effects, including reducing body weight, improving glucose tolerance, and increasing insulin sensitivity. It also alters the expression of genes involved in energy metabolism, lipid metabolism, and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of FTO inhibitor is its specificity for FTO, which makes it a useful tool for studying the role of FTO in metabolic disorders. However, FTO inhibitor can also have off-target effects and may not be suitable for all experimental systems. Additionally, FTO inhibitor can be expensive and may not be readily available in some laboratories.
Future Directions
There are several future directions for research on FTO inhibitor, including:
1. Investigating the long-term effects of FTO inhibitor on metabolic health and disease.
2. Developing more potent and selective FTO inhibitors for use in clinical trials.
3. Studying the effects of FTO inhibitor on other metabolic pathways and cellular processes.
4. Exploring the potential of FTO inhibitor in treating other diseases, such as cancer.
5. Investigating the safety and toxicity of FTO inhibitor in humans.
Conclusion:
FTO inhibitor is a promising compound with potential in treating metabolic disorders such as obesity and type 2 diabetes. Its mechanism of action involves inhibiting the demethylase activity of FTO, which leads to changes in gene expression and metabolism. While FTO inhibitor has several advantages for use in scientific research, it also has limitations and requires further investigation to fully understand its potential in treating metabolic disorders.
Synthesis Methods
FTO inhibitor can be synthesized using a multi-step process that involves the reaction of 4-fluorobenzylamine with furfuryl chloride, followed by the reaction of the resulting compound with thiomorpholine and oxalyl chloride. The final product is obtained by the reaction of the intermediate compound with ammonia.
Scientific Research Applications
FTO inhibitor has been extensively studied for its potential in treating metabolic disorders such as obesity and type 2 diabetes. It works by inhibiting the activity of FTO, a protein that plays a crucial role in regulating energy metabolism and body weight. Research has shown that FTO inhibitor can reduce body weight, improve glucose tolerance, and increase insulin sensitivity in animal models.
Safety and Hazards
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S/c20-15-5-3-14(4-6-15)12-21-18(24)19(25)22-13-16(17-2-1-9-26-17)23-7-10-27-11-8-23/h1-6,9,16H,7-8,10-13H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRPPENPQPZJCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B2793042.png)


![N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2793049.png)



![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2793054.png)
![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2793055.png)
![(Z)-2-Cyano-N-cyclopropyl-3-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]prop-2-enamide](/img/structure/B2793056.png)



![5-[2,4-dioxo-1-[4-(2-oxopyrrolidin-1-yl)benzyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide](/img/no-structure.png)